[(3-Hydrazinylphenyl)methyl]dimethylamine
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Overview
Description
[(3-Hydrazinylphenyl)methyl]dimethylamine is an organic compound that features a hydrazine group attached to a phenyl ring, which is further connected to a dimethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Hydrazinylphenyl)methyl]dimethylamine typically involves the reaction of 3-nitrobenzaldehyde with dimethylamine, followed by reduction of the nitro group to a hydrazine group. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include continuous flow reactors and automated systems to ensure consistent quality and production rates.
Chemical Reactions Analysis
Types of Reactions
[(3-Hydrazinylphenyl)methyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azo compounds.
Reduction: The nitro group in the precursor can be reduced to form the hydrazine group.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Azo compounds.
Reduction: this compound.
Substitution: Halogenated derivatives of the phenyl ring.
Scientific Research Applications
[(3-Hydrazinylphenyl)methyl]dimethylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of [(3-Hydrazinylphenyl)methyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine group can form covalent bonds with active sites on enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A simpler amine with two methyl groups attached to a nitrogen atom.
Phenylhydrazine: Contains a hydrazine group attached to a phenyl ring but lacks the dimethylamine group.
Benzylamine: Features a benzyl group attached to an amine group.
Uniqueness
[(3-Hydrazinylphenyl)methyl]dimethylamine is unique due to the combination of a hydrazine group, a phenyl ring, and a dimethylamine group. This structure provides distinct chemical properties and reactivity, making it valuable in various applications that other similar compounds may not fulfill.
Properties
Molecular Formula |
C9H15N3 |
---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-(3-hydrazinylphenyl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C9H15N3/c1-12(2)7-8-4-3-5-9(6-8)11-10/h3-6,11H,7,10H2,1-2H3 |
InChI Key |
XMCPOOMOOHPRPH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC(=CC=C1)NN |
Origin of Product |
United States |
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